Pyridoxine-4,5-cyclic phosphate

Vue d'ensemble

Description

Pyridoxine-4,5-cyclic phosphate is a compound that is part of the vitamin B6 group . It plays a central role in cell metabolism and physiology . The active form of vitamin B6, pyridoxal 5′-phosphate (PLP), acts as a cofactor for about 150 different enzymes found across all species .

Synthesis Analysis

Pyridoxine 5′-phosphate oxidase (PNPO) is an enzyme that converts pyridoxine 5′-phosphate into pyridoxal 5′-phosphate (PLP), an active form of vitamin B6 . A key step in the formation of PLP—the oxidation of either pyridoxine 5′-phosphate (PNP) or pyridoxamine 5′-phosphate (PMP)—is catalysed by pyridoxine 5′-phosphate oxidase (PNPO) .Molecular Structure Analysis

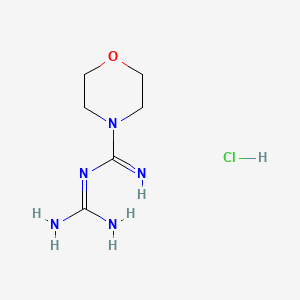

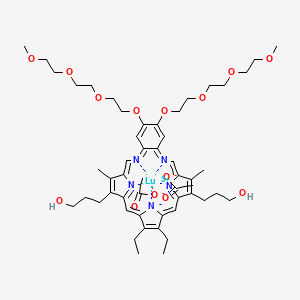

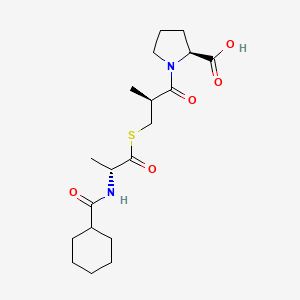

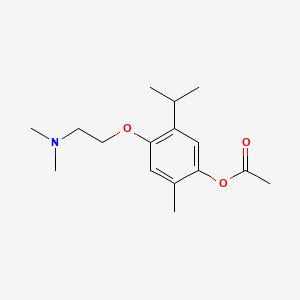

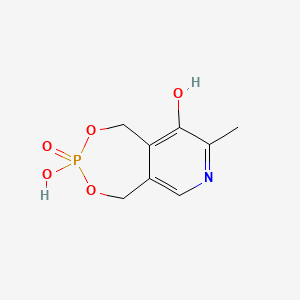

The molecular structure of Pyridoxine-4,5-cyclic phosphate is represented by the formula C8H10NO5P . More details about its structure can be found on the PubChem database .Chemical Reactions Analysis

Pyridoxal 5′-phosphate (PLP)-dependent enzymes catalyse a diverse range of chemical transformations . Despite their extraordinary functional diversity, no PLP-dependent enzyme is known to catalyse Mannich-type reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Pyridoxine-4,5-cyclic phosphate can be found on the PubChem database .Applications De Recherche Scientifique

1. Neurological and Systemic Manifestations

Pyridoxine, in its biologically active form pyridoxal-5-phosphate (P5P), is involved in numerous reactions in the central nervous system. A deficiency in pyridox(am)ine 5'-phosphate oxidase, responsible for converting pyridoxine to P5P, leads to a range of neurological and systemic manifestations. These include epileptic encephalopathy, developmental delays, movement disorders, anemia, and failure to thrive. Such conditions are treatable with P5P or, in some cases, pyridoxine (Guerriero et al., 2017).

2. Epileptic Encephalopathy

Pyridoxine-5′-phosphate oxidase deficiency is linked to neonatal epileptic encephalopathy, a condition unresponsive to pyridoxine but treatable with pyridoxal phosphate. This highlights pyridoxal phosphate's crucial role in many metabolic reactions, including neurotransmitter synthesis (Baǧci et al., 2007).

3. Potentiation and Antagonization at P2X1 Receptors

Pyridoxine-alpha4, 5-monophosphate has been found to selectively potentiate ATP-evoked responses at rat P2X1 receptors, indicating a role in modulating receptor activity. This highlights the derivative's potential as a pharmacological probe and lead compound for future studies on P2X1 receptors (Jacobson et al., 1998).

4. Photoproducts in Catalytic Site Recognition

Photoproducts of pyridoxal-5′-P, such as 4-pyridoxic-5′-P, have been studied for their ability to recognize the catalytic site of ribonuclease A, acting as competitive inhibitors. This research provides insights into the interaction of pyridoxine derivatives with enzyme catalytic sites (Pineda & Blázquez, 1994).

5. Vitamin Dependency and Neurological Disorders

Pyridoxal phosphate is crucial for numerous enzyme-catalyzed reactions, particularly those involved in neurotransmitter synthesis. Disorders leading to inadequate brain levels of pyridoxal phosphate, such as pyridox(am)ine 5′-phosphate oxidase deficiency, can result in significant neurological dysfunctions, including epilepsy (Clayton, 2006).

Orientations Futures

Research is ongoing to understand the role of Pyridoxine-4,5-cyclic phosphate and other forms of vitamin B6 in cell metabolism and physiology . This includes studying the regulation properties of enzymes like PNPO , and exploring the potential of PNPO as a novel therapeutic target in conditions like epithelial ovarian cancer .

Propriétés

IUPAC Name |

3-hydroxy-8-methyl-3-oxo-1,5-dihydro-[1,3,2]dioxaphosphepino[5,6-c]pyridin-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5P/c1-5-8(10)7-4-14-15(11,12)13-3-6(7)2-9-5/h2,10H,3-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAJHODRYGNBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2COP(=O)(OCC2=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398248 | |

| Record name | MRS 2219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridoxine-4,5-cyclic phosphate | |

CAS RN |

14141-47-0 | |

| Record name | MRS 2219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.